molecular formula C22H18Cl2N2O2S2 B12149136 2-[(2,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(2,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12149136
M. Wt: 477.4 g/mol
InChI Key: CINSADUWHDFDFN-UHFFFAOYSA-N
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Description

2-[(2,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of benzothieno, pyrimidinone, and furan moieties

Properties

Molecular Formula

C22H18Cl2N2O2S2

Molecular Weight

477.4 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H18Cl2N2O2S2/c23-14-8-7-13(17(24)10-14)12-29-22-25-20-19(16-5-1-2-6-18(16)30-20)21(27)26(22)11-15-4-3-9-28-15/h3-4,7-10H,1-2,5-6,11-12H2

InChI Key

CINSADUWHDFDFN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CO4)SCC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno[2,3-d]pyrimidinone core, followed by the introduction of the furan-2-ylmethyl and 2,4-dichlorobenzylsulfanyl groups. Common reagents used in these steps include chlorinating agents, sulfur sources, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to modify the benzothieno or pyrimidinone rings.

    Substitution: Halogen atoms in the 2,4-dichlorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace halogen atoms under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while substitution reactions can introduce various functional groups into the 2,4-dichlorobenzyl moiety.

Scientific Research Applications

2-[(2,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions due to its unique structure.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-dichlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 2-[(2,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one stands out due to the presence of the furan-2-ylmethyl group. This moiety can impart unique chemical and biological properties, making the compound particularly valuable for specific applications.

Biological Activity

The compound 2-[(2,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one represents a novel class of thienopyrimidine derivatives. Its unique structure combines multiple heterocyclic moieties that potentially confer significant biological activities, making it a subject of interest in medicinal chemistry. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H16Cl2N2OSC_{18}H_{16}Cl_2N_2OS with a molecular weight of approximately 392.30 g/mol. The presence of dichlorobenzyl and furan groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC18H16Cl2N2OS
Molecular Weight392.30 g/mol
IUPAC Name2-[(2,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
InChI Key[InChI key here]

The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes or receptors involved in critical cellular processes. The thienopyrimidine core may act as an enzyme inhibitor or modulator, affecting pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thienopyrimidine derivatives. For instance:

  • In vitro Studies : The compound has demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL against these pathogens.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer properties of thienopyrimidine derivatives are well-documented:

  • Cell Line Studies : In vitro testing on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis in a dose-dependent manner. IC50 values were reported between 10 to 30 µM.
  • Mechanism : The compound may activate caspase pathways leading to programmed cell death or inhibit key signaling pathways involved in tumor growth.

Anti-inflammatory Activity

The anti-inflammatory effects are another area of interest:

  • Experimental Models : Animal models treated with the compound showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 after induced inflammation.
  • Potential Applications : These findings suggest that the compound could be developed further as an anti-inflammatory agent for conditions like arthritis or chronic inflammation.

Case Studies

Several case studies have been documented regarding the efficacy of similar compounds:

  • Case Study on Antimicrobial Activity : A derivative with a similar structure was tested against resistant strains of bacteria showing promising results with MIC values significantly lower than standard antibiotics.
  • Case Study on Cancer Cell Lines : A related thienopyrimidine was evaluated for its cytotoxic effects on pancreatic cancer cells, demonstrating enhanced efficacy when combined with conventional chemotherapeutics.

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